3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol
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Overview
Description
This compound is also known as Bisoprolol Related Compound D . It is used as an analytical reference material in the pharmaceutical industry . It is also a key intermediate for the synthesis of Bisoprolol , a beta-blocker used for the treatment of high blood pressure .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with dimethyl . Another method involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of activated silica .Molecular Structure Analysis
The molecular formula of this compound is C15H24O5 . Its molecular weight is 284.3481 .Chemical Reactions Analysis
During the synthesis and scale up of Bisoprolol, several related compounds will be generated . These related compounds were listed in Pharmacopoeias and hence these impurities were synthesized and their structure was well established by modern analytical techniques like 1 H-NMR, 13 C-NMR, HRMS .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.3481 and a molecular formula of C15H24O5 .Scientific Research Applications
Kinetics and Mechanism in Synthesis
3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol and its derivatives are vital intermediates in the synthesis of various pharmaceutical compounds. Pawar and Yadav (2015) explored the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propanediols, emphasizing the role of these compounds in synthesizing optically pure intermediates. This study optimized reaction parameters and established a ternary complex mechanism for the regioselective monoacetylation, thereby enhancing the reaction rate and conversion of these intermediates (Pawar & Yadav, 2015).
Poly(azomethine)esters Synthesis and Evaluation
Gul et al. (2013) synthesized a series of poly(azomethine)esters by reacting preformed (E)-4-((4-hydroxyphenylimino)methyl)phenol with 1,1-di(chlorocarboxyl)ferrocene, incorporating different aliphatic and aromatic sequences. The synthesized compounds were evaluated for their potential as antioxidants, cytotoxic agents, and DNA protectants, indicating the versatility of these intermediates in producing potential therapeutic agents (Gul et al., 2013).
Bioremediation Applications
Chhaya and Gupte (2013) explored the potential of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. This study highlights the potential of enzymes like laccase in the degradation of phenolic environmental pollutants, including derivatives of this compound, thereby contributing to environmental sustainability (Chhaya & Gupte, 2013).
Advancements in Applications
The chemical's derivatives, like 2-methyl-1,3-propanediol, have shown significant advancements in various industrial applications due to their unique structural and performance characteristics. Hui-ping (2005) reviewed these applications in detail, pointing out the compound's advantages over other dihydroxy alcohols, including higher tensile and flexural strengths, compatibility with monomers, and resistance to crystallization, highlighting its potential in future applications (Hui-ping, 2005).
Mechanism of Action
Target of Action
The primary target of 3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol is the β1-adrenergic receptor . These receptors are concentrated in the heart muscle cells, heart conduction tissue, and kidney juxtaglomerular cells .
Mode of Action
This compound selectively targets β1-adrenergic receptors, blocking the stimulation of these receptors by epinephrine . This blocking action prevents the activation of the sympathetic nervous system’s fight-or-flight response .
Biochemical Pathways
Given its similarity to bisoprolol, a known β1-adrenergic receptor blocker, it is likely that it affects similar pathways .
Pharmacokinetics
Bisoprolol, a similar compound, is known to have a long half-life and can be used once daily to reduce the need for multiple doses .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Bisoprolol. By blocking β1-adrenergic receptors, it prevents the activation of the sympathetic nervous system’s fight-or-flight response, which can lead to a reduction in heart rate and blood pressure .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 3-phenoxy-1,2-propanediol with 2-isopropoxyethyl chloride in the presence of a base to form the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol. The intermediate is then treated with a strong base to remove the protecting group and yield the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol.", "Starting Materials": [ "3-phenoxy-1,2-propanediol", "2-isopropoxyethyl chloride", "Base", "Strong base" ], "Reaction": [ "Step 1: 3-phenoxy-1,2-propanediol is reacted with 2-isopropoxyethyl chloride in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide, at room temperature.", "Step 2: The reaction mixture is stirred for several hours until the intermediate, 3-[4-(2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 3: The intermediate is then treated with a strong base, such as sodium hydride, in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperature.", "Step 4: The reaction mixture is stirred for several hours until the protecting group is removed and the final product, 3-[4-[2-isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol, is formed.", "Step 5: The final product is purified by standard techniques, such as column chromatography, to yield the pure compound." ] } | |
CAS No. |
1797024-50-0 |
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.352 |
IUPAC Name |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
InChI Key |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
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